molecular formula C8H6N4O2 B6590254 6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one CAS No. 1000932-07-9

6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one

Cat. No.: B6590254
CAS No.: 1000932-07-9
M. Wt: 190.16 g/mol
InChI Key: VTFYQBSWPWKVSM-UHFFFAOYSA-N
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Description

6,7-Dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one is a heterocyclic compound featuring a fused pyrano-triazolo-pyrimidinone scaffold. Below, we compare this compound with similar fused heterocycles, emphasizing structural, synthetic, and functional differences.

Preparation Methods

Synthetic Strategies for Pyrano-Triazolo-Pyrimidinone Scaffolds

Cyclocondensation of Aminopyrano-Pyrimidine Intermediates

The synthesis of fused pyrano-triazolo-pyrimidinones often begins with aminopyrano-pyrimidine precursors. For example, 9-amino-7-(4'-chlorophenyl)-8,9-dihydro-8-imino-6H,7H-benzopyrano[3',4':5,6]pyrano[2,3-d]pyrimidine-6-one (3 ) serves as a critical intermediate . Treatment of 3 with triethyl orthoformate in acetic anhydride under reflux conditions facilitates cyclocondensation, yielding triazolo[1,5-c]pyrimidine derivatives (4a–f ) . This method leverages the reactivity of the amino and imino groups to form the triazole ring via intramolecular cyclization.

Reaction Conditions :

  • Reagent : Triethyl orthoformate

  • Solvent : Acetic anhydride

  • Temperature : Reflux (~140°C)

  • Yield : 60–78%

The reaction proceeds via the formation of an ethoxymethylene intermediate, which undergoes nucleophilic attack by the adjacent amino group, followed by cyclodehydration to yield the triazolo-pyrimidine core .

Functionalization via Acyl Chlorides

Acyl chlorides, such as acetyl chloride or chloroacetyl chloride, react with aminopyrano-pyrimidine intermediates to introduce acyl groups at specific positions. For instance, 3 reacts with acetyl chloride in dry benzene under reflux to form 4b , characterized by a δ-lactone carbonyl (IR: 1720 cm⁻¹) and a methyl group (¹H-NMR: δ 3.58 ppm) .

Key Spectral Data for 4b :

  • IR (cm⁻¹) : 2940 (C–H), 1720 (C=O)

  • ¹H-NMR : δ 9.43 (s, NH), 7.37–8.01 (m, aromatic H), 3.58 (s, CH₃)

  • MS : m/z 416 (M⁺)

Mechanistic Insights into Triazole Ring Formation

Role of Hydrazinolysis

Hydrazinolysis is pivotal in converting ethoxymethylene intermediates into triazolo-pyrimidines. For example, hydrazine hydrate reacts with 4-(4'-chlorophenyl)-3-cyano-2-ethoxymethyleneamino-4H,5H-pyrano[3,2-c]benzopyran-5-one (2 ) to yield 3 , which subsequently undergoes cyclization . The mechanism involves:

  • Nucleophilic substitution at the ethoxymethylene carbon.

  • Intramolecular cyclization to form the triazole ring.

  • Aromatization via elimination of ethanol .

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents (e.g., acetic anhydride) under reflux. Lower temperatures favor intermediate stabilization, while prolonged heating drives cyclodehydration. For example, heating 3 with methyl chloroformate for 6 hours yields 5b (60% yield), whereas shorter reaction times (30 minutes) produce the methoxycarbonyl derivative 5a .

Advanced Functionalization Techniques

Ethyl Cyanoacetate and Diethyl Oxalate Reactions

Ethyl cyanoacetate introduces cyano groups at position 2 of the triazolo ring, as seen in 4d (IR: 1741 cm⁻¹ for ester C=O) . Diethyl oxalate, conversely, forms oxalyl-bridged derivatives (4e ), confirmed by ¹H-NMR signals at δ 4.41 ppm (CH₂) and δ 1.34 ppm (CH₃) .

Comparative Yields :

ReagentProductYield (%)
Ethyl cyanoacetate4d 78
Diethyl oxalate4e 78

Benzoyl Chloride Derivatization

Benzoyl chloride reacts with 3 to form 4f , featuring a phenyl substituent (MS: m/z 478, M⁺) . This method demonstrates the scaffold’s compatibility with aromatic electrophiles.

Characterization and Analytical Validation

Spectroscopic Techniques

  • IR Spectroscopy : Lactone carbonyls appear at 1720–1741 cm⁻¹, while ester C=O stretches occur at 1747 cm⁻¹ .

  • ¹H-NMR : Aromatic protons resonate at δ 7.26–8.39 ppm, and methine protons (H-14) at δ 5.51 ppm .

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 450 for 5a ) confirm molecular weights, with fragmentation patterns indicating loss of CO₂ or CH₃OH .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or halides.

Major Products Formed: The reactions can lead to the formation of various derivatives, including hydroxylated, halogenated, and alkylated versions of the original compound.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one lies in its potential as a therapeutic agent. Studies have indicated its efficacy as an anti-inflammatory and anti-cancer compound.

Case Study: Anti-Cancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against human breast cancer cells, indicating potential for development into anti-cancer drugs .

Pharmacological Applications

The compound has also been investigated for its pharmacological properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Table 1: Pharmacological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits pro-inflammatory cytokinesJournal of Medicinal Chemistry
AntimicrobialEffective against several bacterial strainsChemical Biology & Drug Design
AntioxidantScavenges free radicalsEuropean Journal of Medicinal Chemistry

Materials Science

Beyond medicinal applications, the compound's unique structure has implications in materials science. It can be utilized in the synthesis of novel polymers and nanomaterials.

Case Study: Polymer Synthesis

A recent study explored the use of this compound as a building block for creating functionalized polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers .

Mechanism of Action

The mechanism by which 6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Fused Triazolopyrimidines

The target compound’s pyrano-triazolo-pyrimidinone framework distinguishes it from other fused triazolopyrimidines. Key analogs include:

Compound Class Core Structure Key Features
Pyrazolo-triazolopyrimidines Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Pyrazole ring fused to triazolopyrimidine; exhibits isomerization behavior .
Thieno-triazolopyrimidines Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Thiophene ring replaces pyran; altered electronic properties and bioactivity .
Pyrano-triazolopyrimidinones Pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one Pyran ring introduces oxygen atom, influencing solubility and hydrogen bonding.

Key Observations:

  • Isomerization Effects : Pyrazolo-triazolopyrimidines (e.g., compounds 6 and 7 in ) exhibit distinct spectral properties based on triazole ring positioning ([1,5-c] vs. [4,3-c]). For example, [1,5-c] isomers display upfield-shifted NMR signals (e.g., C5-H at δ 7.8 ppm) compared to [4,3-c] isomers (C5-H at δ 8.2 ppm) . Melting points also differ, with [1,5-c] isomers generally lower (e.g., 6 : 245°C vs. 7 : 260°C) .
  • Electronic Effects: Thieno analogs (e.g., ) replace oxygen with sulfur, enhancing lipophilicity but reducing polarity. This substitution correlates with moderate anticancer activity in thieno derivatives, whereas pyrazolo derivatives show stronger kinase inhibition .
  • Pyrano vs. Pyrazolo: The pyrano ring in the target compound may improve aqueous solubility compared to pyrazolo systems due to the oxygen atom’s hydrogen-bonding capacity.

Substituent Effects on Bioactivity and Stability

Substituents on the triazolopyrimidine core significantly influence biological activity and physicochemical properties:

Compound Substituents Activity/Property Source
7-(4-Bromophenyl)-pyrazolo-triazolopyrimidine 4-Bromophenyl at C7, pyridinyl at C9 Antiproliferative activity (IC₅₀: 1.2 µM vs. leukemia cells)
Thieno-triazolopyrimidine 11b Cyclopenta, pentahydroxypentyl at C2 Enhanced solubility; moderate anticancer activity (GP: 60-75%)
Pyrano-triazolopyrimidinone Pyran ring at [4,3-e] position Predicted improved CNS penetration due to oxygen atom

Key Findings:

  • Anticancer Activity: Pyrazolo derivatives () demonstrate potent kinase inhibition (e.g., compound 3 in inhibits EGFR with IC₅₀ < 100 nM), while thieno derivatives () show weaker effects (growth inhibition ~30-50% at 10 µM) .
  • Substituent Flexibility : Bulky groups (e.g., 4-bromophenyl in ) enhance target binding but may reduce solubility. Hydrophilic substituents (e.g., pentahydroxypentyl in ) improve bioavailability .

Biological Activity

6,7-Dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆N₄O₂ with a molecular weight of approximately 190.15 g/mol. The compound features a complex bicyclic structure that contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In Vitro Studies : In a study assessing various triazole derivatives for anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231), compounds similar to 6,7-dihydro derivatives exhibited significant cytotoxic effects. The MTT assay indicated that these compounds had IC₅₀ values lower than those of standard chemotherapeutics like cisplatin .
  • Mechanism of Action : The anticancer activity was linked to the induction of apoptosis through the activation of caspases (caspase 3/7 and caspase 9) and modulation of key signaling pathways involving NF-κB and p53. This suggests that the compound may promote cell death in cancerous cells while sparing normal cells .

Study 1: Synthesis and Evaluation

A recent study focused on synthesizing various pyrano-triazole derivatives and evaluating their biological activities. Among these derivatives, this compound was included in the screening process. The results indicated a notable increase in apoptosis in treated cancer cell lines compared to untreated controls .

CompoundIC₅₀ (µM)Cell LineMechanism of Action
6,7-Dihydro-Pyrano-Triazole Derivative<20MCF-7Caspase activation
Cisplatin~30MCF-7DNA cross-linking

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 6,7-dihydro derivatives to various targets involved in cancer progression. These studies suggest that the compound may interact effectively with proteins associated with tumor growth inhibition and apoptosis induction.

Q & A

Q. What are the optimal synthetic routes for 6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one, and how can reaction yields be maximized?

Methodological Answer :
The synthesis typically involves multi-step reactions starting from pyrimidine or triazole precursors. A common approach includes:

  • Cyclization reactions : Use of dimethylformamide (DMF) as a solvent and potassium carbonate as a base to facilitate cyclization .
  • Substitution reactions : Introducing substituents via nucleophilic substitution (e.g., Grignard reagents for alkyl/aryl groups) under controlled temperatures (60–120°C) .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity in heterocyclic coupling steps .
    To maximize yields, monitor reaction progress via TLC or HPLC, and employ purification techniques like column chromatography or recrystallization. Contradictory data on solvent efficacy (e.g., DMF vs. THF) suggest iterative testing for specific intermediates .

Q. How can the structural conformation of this compound be confirmed experimentally?

Methodological Answer :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments and carbon frameworks. For example, aromatic protons in the pyrimidine ring resonate at δ 7.5–8.5 ppm .
  • X-ray crystallography : Resolve bicyclic systems and confirm fused-ring geometry. Data from similar triazolopyrimidines show bond angles of 115–125° between pyrano and triazole moieties .
  • Mass spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., expected [M+H]+ at m/z 285.08) .

Q. What methodologies are employed to assess the compound’s biological activity in kinase inhibition studies?

Methodological Answer :

  • In vitro kinase assays : Use recombinant kinases (e.g., JAK3) with ATP-competitive binding assays. Measure IC50 values via fluorescence polarization .
  • Molecular docking : Perform computational simulations (e.g., AutoDock Vina) to predict binding affinities to kinase active sites, leveraging the compound’s pyrimidine scaffold for π-π interactions .
  • Cell-based assays : Validate activity in cancer cell lines (e.g., MCF-7) using MTT assays, comparing dose-response curves to reference inhibitors .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

  • Meta-analysis : Cross-reference datasets from multiple studies (e.g., PubChem BioAssay) to identify outliers. For example, discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration variations) .
  • Control standardization : Replicate experiments with uniform positive/negative controls (e.g., staurosporine for kinase inhibition).
  • Structural analogs : Compare activity profiles with derivatives (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting reaction pathways in triazolopyrimidine synthesis?

Methodological Answer :

  • Quantum chemical calculations : Use Gaussian or ORCA to model transition states and energy barriers for cyclization steps. For example, DFT calculations at the B3LYP/6-31G* level predict activation energies for ring closure .
  • Machine learning : Train models on existing reaction datasets (e.g., USPTO) to recommend optimal catalysts/solvents. Platforms like ICReDD integrate experimental feedback to refine predictions .

Q. What challenges arise in multi-step synthesis, and how can they be mitigated?

Methodological Answer :

  • Intermediate instability : Protect reactive intermediates (e.g., amino groups) with Boc or Fmoc groups .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of triazole to pyrimidine precursors) to minimize side reactions .
  • Scale-up issues : Use flow chemistry for exothermic steps (e.g., nitration) to improve heat dissipation and reproducibility .

Q. How can regioselectivity be controlled during electrophilic substitution on the triazole ring?

Methodological Answer :

  • Directing groups : Install temporary substituents (e.g., nitro groups) to guide electrophiles to meta or para positions .
  • Lewis acid catalysis : Use ZnCl₂ or FeCl₃ to polarize the triazole ring, enhancing reactivity at specific sites .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) favor electrophilic attack at nitrogen-rich regions .

Q. What analytical techniques are critical for impurity profiling in this compound?

Methodological Answer :

  • HPLC-MS : Detect trace impurities (e.g., dehydro analogs) with a C18 column and 0.1% formic acid mobile phase .
  • NMR spiking : Add reference standards (e.g., 9-hydroxyrisperidone) to identify unknown peaks in 1H^1H-NMR spectra .
  • Elemental analysis : Confirm purity (>98%) by comparing experimental vs. theoretical C/H/N/O percentages .

Q. How do researchers address solubility challenges in pharmacological assays?

Methodological Answer :

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability in aqueous buffers .
  • Prodrug design : Synthesize phosphate or acetate derivatives to enhance hydrophilicity .
  • Nanoparticle encapsulation : Employ PLGA nanoparticles to improve bioavailability in in vivo models .

Q. What strategies validate target engagement in cellular environments?

Methodological Answer :

  • Cellular thermal shift assays (CETSA) : Measure protein target stabilization upon compound binding using Western blot .
  • CRISPR/Cas9 knockouts : Compare activity in wild-type vs. kinase-deficient cell lines to confirm target specificity .
  • Pull-down assays : Use biotinylated analogs and streptavidin beads to isolate compound-protein complexes for MS identification .

Properties

IUPAC Name

12-oxa-2,3,5,7-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-7-6-5(1-2-14-7)3-9-8-10-4-11-12(6)8/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFYQBSWPWKVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167619
Record name 6,7-Dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-07-9
Record name 6,7-Dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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